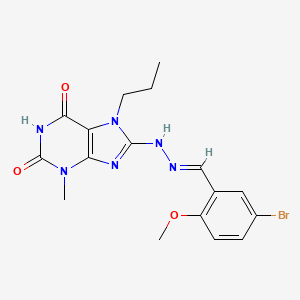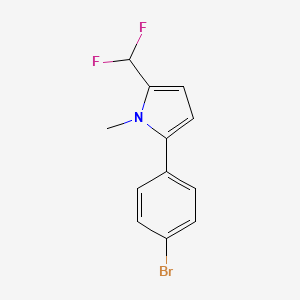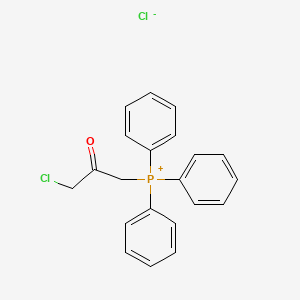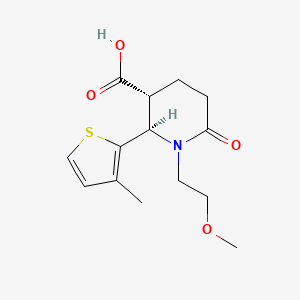
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19BrN6O3 and its molecular weight is 435.282. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromophenols and Nucleoside Base Derivatives
Research on compounds similar to the specified chemical, particularly those involving bromophenols coupled with nucleoside bases, has been conducted. For example, derivatives from the red alga Rhodomela confervoides include bromophenols C-N coupled with nucleoside base derivatives. These compounds have potential applications in pharmaceuticals due to their unique structures (Ma et al., 2007).
Synthesis of Purineselenyl and Thiadiazolyl Derivatives
Studies have explored synthetic methods to create new derivatives of purineselenyl and thiadiazolyl, which are structurally related to the chemical . These compounds are synthesized for potential use in various applications, including medicinal chemistry (Gobouri, 2020).
Development of Novel Purine Analogues
In the field of purine chemistry, the development of novel purine analogues, like fused purine derivatives, has been significant. These analogues are synthesized for various potential applications, including in the treatment of cancer (Hassan et al., 2017).
Antidepressant Properties of Purine Diones
The synthesis of purine diones, which are structurally related to the specified chemical, has shown antidepressant properties. This highlights the potential of such compounds in pharmaceutical applications, particularly in mental health (Khaliullin et al., 2018).
Synthesis and Evaluation of Purine Derivatives
The synthesis and evaluation of various purine derivatives, including those structurally similar to the specified chemical, are ongoing in scientific research. These studies are aimed at discovering new substances with potential therapeutic benefits (Korobko, 2016).
properties
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O3/c1-4-7-24-13-14(23(2)17(26)21-15(13)25)20-16(24)22-19-9-10-8-11(18)5-6-12(10)27-3/h5-6,8-9H,4,7H2,1-3H3,(H,20,22)(H,21,25,26)/b19-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXNNLUJHOOCDR-DJKKODMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)




![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)